1-(4-chlorobenzyl)-1H-imidazole-4-carbaldehyde

Descripción

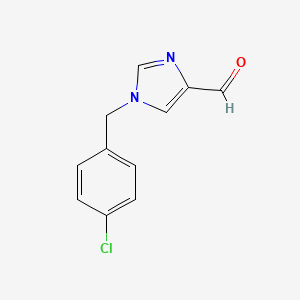

1-(4-Chlorobenzyl)-1H-imidazole-4-carbaldehyde is an imidazole derivative characterized by a 4-chlorobenzyl group at the N1 position and a formyl (-CHO) group at the C4 position of the imidazole ring (Figure 1). This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and enzymes . The aldehyde group at C4 enhances its reactivity, making it a valuable intermediate for synthesizing Schiff bases or coordinating metal ions in catalysis .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)5-14-6-11(7-15)13-8-14/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFHQGSNPHUTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with an imidazole ring, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These targets can include enzymes, ion channels, and receptors involved in various biological processes.

Mode of Action

The mode of action of these compounds often involves interactions with their targets that lead to changes in the target’s activity. For example, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

The affected pathways can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been found to inhibit enzymes involved in the polyol pathway, which is implicated in diabetic complications.

Result of Action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For example, some indole derivatives have been found to exhibit antiviral activity by inhibiting viral replication.

Actividad Biológica

1-(4-Chlorobenzyl)-1H-imidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1696937-99-1

- Molecular Formula : C10H8ClN3O

- Molecular Weight : 219.64 g/mol

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit notable antimicrobial properties. A study evaluated various compounds, including imidazole derivatives, against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

The compound's effectiveness against these pathogens suggests its potential use in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a related imidazole derivative was reported to inhibit Aurora kinases, which are critical in cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 0.212 |

| MCF-7 (breast cancer) | 0.461 |

These findings indicate a promising therapeutic potential for the compound in oncology .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain enzymes, including aldosterone synthase (CYP11B2). This inhibition is relevant for conditions such as hypertension and heart failure. The selectivity of the compound over other enzymes suggests a favorable profile for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, the binding affinity to kinases and other enzymes modulates their activity, leading to reduced cell proliferation in cancer cells or inhibition of bacterial growth.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antibacterial Efficacy : A study conducted on a series of imidazole derivatives demonstrated that modifications in the imidazole ring significantly enhanced antibacterial activity against resistant strains of bacteria .

- Anticancer Studies : In a comparative analysis of various imidazole derivatives, this compound showed superior inhibition of tumor growth in xenograft models compared to standard chemotherapeutics .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

1-(4-chlorobenzyl)-1H-imidazole-4-carbaldehyde can be synthesized through various methods, including condensation reactions involving imidazole derivatives. The synthesis often involves the reaction of 4-chlorobenzylamine with appropriate aldehydes under acidic or basic conditions, leading to the formation of the imidazole ring with an aldehyde functional group at the 4-position.

Anticancer Activity

Recent studies have highlighted the potential of compounds incorporating the 1-(4-chlorobenzyl) moiety as anticancer agents. For instance, a study demonstrated that derivatives of 1-(4-chlorobenzyl)-1H-indole exhibited significant cytotoxicity against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. Specific derivatives showed IC50 values as low as , indicating potent anticancer properties .

Table 1: Cytotoxicity of Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | SW620 | 0.011 |

| 4d | PC-3 | 0.001 |

| 4f | NCI-H23 | 0.001 |

These compounds were found to activate caspases, which are crucial for inducing apoptosis in cancer cells, thereby supporting their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A review indicated that imidazole derivatives, including those with a chlorobenzyl substituent, displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria . Notably, hybrids formed from imidazole derivatives showed enhanced efficacy against resistant strains of bacteria such as Helicobacter pylori and Staphylococcus aureus .

Table 2: Antimicrobial Efficacy of Imidazole Derivatives

| Compound | Bacteria Strain | Zone of Inhibition (mm) |

|---|---|---|

| Hybrid A | E. coli | 32 |

| Hybrid B | S. aureus | 27 |

| Hybrid C | Klebsiella pneumoniae | 30 |

Material Science Applications

In addition to its biological applications, this compound has been explored for its utility in material science. Its ability to form stable complexes with metals has been investigated for applications in catalysis and sensor technology. The coordination chemistry involving this compound can lead to the development of novel materials with enhanced properties for various industrial applications .

Case Studies

Several case studies have documented the efficacy of this compound in specific applications:

-

Case Study 1: Anticancer Research

A series of experiments conducted on imidazole derivatives revealed that compounds featuring the 1-(4-chlorobenzyl) moiety had superior growth inhibition effects on multiple cancer cell lines compared to traditional chemotherapeutics . -

Case Study 2: Antimicrobial Resistance

Research focusing on the synthesis of hybrid compounds showed that combining imidazole derivatives with other pharmacophores could effectively combat antibiotic-resistant bacterial strains . The results demonstrated significant improvement in inhibition zones compared to standard treatments.

Comparación Con Compuestos Similares

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4)

1-Trityl-1H-imidazole-4-carbaldehyde (CAS 33016-47-6)

- Structural difference : A trityl (triphenylmethyl) group at N1 instead of 4-chlorobenzyl.

- Synthesis : Prepared via reaction of imidazole-4-carbaldehyde with triphenylmethyl chloride in dichloromethane (98% yield) .

- Reactivity : The bulky trityl group sterically hinders the aldehyde, reducing its utility in subsequent reactions compared to the target compound .

Variations in the Benzyl Group

1-(4-Methoxybenzyl)-1H-imidazole-4-carbaldehyde

1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4)

- Structural difference : The aldehyde group is at C5 instead of C4, and the benzyl group lacks a chlorine substituent.

- Applications : Used in coordination chemistry; the C5 aldehyde shows weaker nucleophilicity than the C4 analog, limiting its use in condensation reactions .

Benzimidazole Analogs

1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

- Structural difference : A benzimidazole core replaces the imidazole ring, with additional chlorine at the phenyl group.

- Synthesis : Prepared via cyclization of 4-chlorobenzylamine derivatives (72% yield) .

- Biological activity : Exhibits analgesic properties (ED₅₀ = 15 mg/kg in mice), attributed to the benzimidazole scaffold’s affinity for CNS targets, unlike the imidazole-based target compound .

1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole

- Structural difference : A pyridyl group at C2 and a benzimidazole core.

Key Data Table: Comparative Analysis

Métodos De Preparación

Direct N-1 Alkylation of 1H-imidazole-4-carbaldehyde with 4-chlorobenzyl halides

The most straightforward and commonly employed method to prepare 1-(4-chlorobenzyl)-1H-imidazole-4-carbaldehyde involves the alkylation of the N-1 nitrogen atom of 1H-imidazole-4-carbaldehyde using 4-chlorobenzyl halides, typically chlorides or iodides, under basic conditions.

- Starting Materials: 1H-imidazole-4-carbaldehyde and 4-chlorobenzyl halide (e.g., 4-chlorobenzyl iodide or chloride).

- Base: Cesium carbonate or sodium hydride to deprotonate the imidazole nitrogen.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Catalysts: Cuprous iodide and diamine ligands (e.g., trans-(1R,2R)-N,N’-dimethyl-1,2-cyclohexanediamine) to facilitate coupling.

- Conditions: The reaction mixture is stirred under nitrogen atmosphere at elevated temperatures (~110°C) for 18 hours.

- Work-up: After reaction completion, cooling, aqueous quenching, extraction with ethyl acetate, drying, concentration, and purification by silica gel column chromatography (eluent petroleum ether:ethyl acetate = 2:1).

- Yield: Approximately 56% isolated yield of this compound as a yellow solid.

This method is well-documented and provides a reliable route to the target compound with moderate yield and purity suitable for further applications.

Synthesis via Reductive Cyclization of Propynamide Precursors

A more recent and innovative method involves the synthesis of 4-imidazolecarbaldehyde derivatives, including substituted variants, through a reductive cyclization reaction of propynamide precursors.

- Precursors: Propynamides bearing substituents, including aryl groups with halogen substituents such as chlorine.

- Reagents: N-iodosuccinimide (NIS), trimethylsilyl azide (TMSN₃), water.

- Reaction Conditions: The reaction is conducted under inert atmosphere (vacuum replaced by inert gas), at 60–80°C for 8–18 hours.

- Molar Ratios: Propynamide:NIS:TMSN₃:H₂O = 1:2.4:3.8:1.9.

- Intermediate Isolation: After solvent evaporation, the solid dihydroimidazole intermediate is purified by silica gel chromatography.

- Dehydration Step: The intermediate is dissolved in solvent, treated with a dehydrating agent—bis[α,α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide—and stirred at room temperature for 12 hours to afford the final 4-imidazolecarbaldehyde derivative.

- Purification: Direct column chromatography with petroleum ether:ethyl acetate (10:1) as eluent.

- Yield: High isolated yields (~89%) reported for derivatives similar to this compound.

This method is advantageous for its mild conditions, high selectivity, and applicability to various substituted derivatives including those with chloro substituents on the benzyl group.

Oxidation and Functional Group Transformations Starting from 4-methylimidazole Derivatives

Alternative synthetic routes involve multi-step transformations starting from 4-methyl-1H-imidazole-5-carbaldehyde or related imidazole derivatives:

- N-Alkylation: Using alkyl halides in the presence of bases like sodium hydride in dry tetrahydrofuran (THF) at room temperature, followed by prolonged stirring (up to 20 hours).

- Purification: Extraction and column chromatography to isolate the desired N-alkylated imidazole aldehydes.

- Yields: Moderate yields (~59%) obtained for methylated analogs, suggesting potential for adaptation to 4-chlorobenzyl analogs with appropriate optimization.

While this method is primarily demonstrated for methyl or small alkyl groups, it provides a conceptual framework for N-1 substitution strategies.

Oxidation of 4-hydroxymethylimidazole to 1H-imidazole-4-carbaldehyde

For the preparation of the imidazole-4-carbaldehyde core, oxidation of 4-hydroxymethylimidazole is a key step:

- Oxidants: Chromium trioxide in acidic medium or pyridinium chlorochromate (PCC).

- Conditions: Stirring at 40–50°C for several hours.

- Subsequent Reactions: The aldehyde can be further functionalized via N-alkylation or other coupling reactions.

- Advantages: This method allows preparation of high-purity 1H-imidazole-4-carbaldehyde with good yields, which is crucial as a precursor for further functionalization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| N-1 Alkylation with 4-chlorobenzyl halide | 4-chlorobenzyl iodide, Cs2CO3, CuI, diamine ligand, DMF, 110°C, 18h | Direct, well-established | ~56 | Requires inert atmosphere, moderate yield |

| Reductive Cyclization of Propynamide | Propynamide, NIS, TMSN₃, H₂O, 60–80°C, dehydration agent, RT, 12h | Mild conditions, high selectivity | ~89 | Suitable for various substituted derivatives |

| N-Alkylation of 4-methylimidazole derivatives | NaH, alkyl iodide, THF, RT, 20h | Simple alkylation method | ~59 | Demonstrated for methyl groups, adaptable |

| Oxidation of 4-hydroxymethylimidazole | CrO₃, PCC, acidic conditions, 40–50°C | High purity aldehyde synthesis | High | Prepares key aldehyde intermediate |

Detailed Research Findings

The reductive cyclization approach is notable for its innovative use of TMSN₃ and NIS to form the imidazole ring with the aldehyde group already in place. The dehydration step using bis[α,α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide is critical for achieving the aldehyde functionality with high yield and purity. This method avoids harsh conditions and minimizes by-products.

The classical N-alkylation method leverages copper-catalyzed coupling under nitrogen atmosphere, a robust method for attaching the 4-chlorobenzyl moiety to the imidazole nitrogen. Although the yield is moderate, the method is scalable and uses commercially available reagents.

Methylation and alkylation studies demonstrate the feasibility of N-1 substitution on imidazole-4-carbaldehyde derivatives using strong bases and alkyl halides, providing insight into reaction conditions that can be tailored for larger substituents like 4-chlorobenzyl.

Oxidation methods for preparing the aldehyde precursor are well-established and provide a reliable route to the imidazole-4-carbaldehyde core necessary for subsequent N-alkylation or cyclization steps.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-chlorobenzyl)-1H-imidazole-4-carbaldehyde?

The compound is typically synthesized via alkylation of imidazole precursors. A common approach involves reacting 1H-imidazole-4-carbaldehyde with 4-chlorobenzyl chloride under basic conditions (e.g., triethylamine in dichloromethane), followed by purification via flash chromatography . Alternative routes include Vilsmeier–Haack formylation of pre-functionalized imidazole derivatives, though this requires careful control of reaction conditions to avoid side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on spectroscopic methods:

Q. What safety protocols are recommended for handling this compound?

As a laboratory chemical, it requires standard PPE (gloves, goggles). While no explicit toxicity data exists for this compound, structurally similar imidazole derivatives may release irritants. Work in a fume hood, avoid inhalation, and dispose of waste via approved protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation during synthesis?

Dehalogenation of the 4-chlorobenzyl group is a common side reaction during catalytic hydrogenation. Switching from palladium on carbon (Pd/C) to Raney nickel as the catalyst reduces undesired dechlorination, as demonstrated in analogous imidazole syntheses (yield improved from <50% to 92%) . Solvent choice (e.g., ethanol vs. water) and reaction time (≤6 hours) also mitigate byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., aldehyde vs. enol forms) or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. For ambiguous cases, crystallize the compound and perform X-ray diffraction, leveraging SHELX for refinement to resolve positional uncertainties .

Q. How does the compound’s thermal stability impact its application in high-temperature reactions?

Thermal gravimetric analysis (TGA) of related benzimidazoles shows decomposition onset near 200°C, suggesting the aldehyde derivative is stable below this threshold. For reactions requiring elevated temperatures (e.g., cyclizations), inert atmospheres (N) and short heating durations are recommended to prevent degradation .

Q. What computational tools aid in predicting the compound’s reactivity or biological activity?

Density functional theory (DFT) calculations model charge distribution at the aldehyde group, predicting nucleophilic attack sites. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as antimicrobial enzymes, though experimental validation (e.g., MIC assays) is essential .

Q. How can byproducts from imidazole alkylation be systematically identified and quantified?

Use LC-MS or GC-MS to track reaction progress. For example, in Pd/C-catalyzed steps, hydrodechlorination byproducts are detectable via distinct mass fragments (e.g., loss of Cl). Quantify impurities using HPLC with a C18 column and UV detection at 254 nm .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.